1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane
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Overview
Description
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a benzenesulfonyl group and a 3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diazepane with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative. This intermediate is then reacted with 3-methylpyridin-2-yl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane or pyridine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability. The 3-methylpyridin-2-yl group can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)-4-(2-pyridyl)-1,4-diazepane
- 1-(Benzenesulfonyl)-4-(4-methylpyridin-2-yl)-1,4-diazepane
- 1-(Benzenesulfonyl)-4-(3-chloropyridin-2-yl)-1,4-diazepane
Uniqueness
1-(Benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane is unique due to the specific positioning of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3-methylpyridin-2-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-7-5-10-18-17(15)19-11-6-12-20(14-13-19)23(21,22)16-8-3-2-4-9-16/h2-5,7-10H,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZOCKCJKACKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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